A Technical Guide to (6-Methylbenzo[b]thiophen-2-yl)boronic Acid: Properties, Reactivity, and Applications
A Technical Guide to (6-Methylbenzo[b]thiophen-2-yl)boronic Acid: Properties, Reactivity, and Applications
Executive Summary: (6-Methylbenzo[b]thiophen-2-yl)boronic acid is a specialized heterocyclic organoboron compound that serves as a critical building block in modern organic synthesis. Its structure, which combines a reactive boronic acid moiety with a medicinally significant 6-methylbenzo[b]thiophene core, makes it an invaluable reagent for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, core reactivity—with a focus on the Suzuki-Miyaura cross-coupling reaction—and key applications in pharmaceutical research and drug development. Detailed experimental protocols and safety information are included to support its practical application by researchers and scientists in the field.
Introduction: The Strategic Value of Substituted Benzothiophene Boronic Acids
The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and functional organic materials. Its unique electronic properties and ability to engage in various biological interactions have established it as a cornerstone in medicinal chemistry. The strategic introduction of a boronic acid group at the 2-position transforms this scaffold into a versatile synthetic intermediate, primed for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions.[1]
(6-Methylbenzo[b]thiophen-2-yl)boronic acid, in particular, offers a precise substitution pattern that allows for the systematic exploration of structure-activity relationships (SAR). The methyl group at the 6-position can influence the molecule's lipophilicity, metabolic stability, and steric profile, making this reagent a powerful tool for fine-tuning the properties of target compounds in drug discovery programs.[2] Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura reaction, a robust and widely adopted method for creating biaryl and heteroaryl structures.[1][3]
Physicochemical and Structural Properties
(6-Methylbenzo[b]thiophen-2-yl)boronic acid is typically supplied as a stable, off-white lyophilized powder.[4] Understanding its core properties is fundamental to its effective use and storage.
Data Summary: Core Properties
| Property | Value | Source(s) |
| CAS Number | 820240-91-3 | [4][5] |
| Molecular Formula | C₉H₉BO₂S | [4][5] |
| Molecular Weight | 192.04 g/mol | [5] |
| Appearance | Lyophilized white to off-white powder | [3][4] |
| Purity | Typically ≥95% | [4] |
| Solubility | Poorly soluble in water; soluble in organic solvents like Tetrahydrofuran (THF) and Dimethyl Sulfoxide (DMSO). | [3] |
| SMILES | CC1=CC=C(C=C(B(O)O)S2)C2=C1 | [5] |
Structural Diagram
The molecule's structure features a planar benzo[b]thiophene ring system with the boronic acid group positioned for facile reactivity at the C2 position.
Caption: Chemical structure of (6-Methylbenzo[b]thiophen-2-yl)boronic acid.
Synthesis and Characterization
General Synthetic Pathway
The synthesis of benzothiophene-2-boronic acids is a well-established process that leverages the inherent acidity of the C2 proton on the thiophene ring.[6] The procedure involves a two-step sequence: directed ortho-metalation (lithiation) followed by electrophilic trapping with a borate ester.
-
Lithiation: 6-Methylbenzo[b]thiophene is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., nitrogen or argon). A strong organolithium base, most commonly n-butyllithium (n-BuLi), is added dropwise. The n-BuLi selectively deprotonates the C2 position, which is the most acidic proton on the heterocyclic ring, to form a potent 2-lithio-6-methylbenzo[b]thiophene nucleophile. The low temperature is critical to prevent side reactions and decomposition of the organolithium intermediate.
-
Borylation and Hydrolysis: A boron electrophile, such as trimethyl borate (B(OMe)₃), is then added to the reaction mixture.[6] The lithiated intermediate attacks the electrophilic boron atom, displacing one of the methoxy groups to form a boronate ester intermediate. The reaction is allowed to warm to room temperature before being quenched with an acidic aqueous solution (e.g., 2N HCl). This hydrolysis step converts the boronate ester into the final (6-Methylbenzo[b]thiophen-2-yl)boronic acid product, which can then be isolated via extraction and purification.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of (6-Methylbenzo[b]thiophen-2-yl)boronic acid.
Analytical Characterization
The identity and purity of the final product are confirmed using a suite of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the proton environment, confirming the presence of the methyl group (singlet, ~2.5 ppm), aromatic protons, and the disappearance of the C2-H proton. ¹³C NMR confirms the carbon skeleton, and ¹¹B NMR shows a characteristic signal for the boronic acid group.
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Mass Spectrometry (MS): Confirms the molecular weight of the compound (192.04 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product, which is typically expected to be ≥95%.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling
The paramount reaction of (6-Methylbenzo[b]thiophen-2-yl)boronic acid is the Suzuki-Miyaura cross-coupling. This Nobel Prize-winning reaction is one of the most powerful methods for forming C(sp²)–C(sp²) bonds.[1]
Mechanistic Rationale
The reaction proceeds via a palladium-catalyzed cycle that involves three key steps. The choice of catalyst, base, and solvent is critical for achieving high yields and preventing side reactions, such as protodeborylation (cleavage of the C-B bond).
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar-X, where X = I, Br, Cl, or OTf), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: This is the crucial step where the organic group is transferred from boron to palladium. For this to occur efficiently, the boronic acid must be activated. A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) reacts with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex, [R-B(OH)₃]⁻.[7] This activated boronate species then transfers its organic moiety (the 6-methylbenzo[b]thienyl group) to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Research and Development
The primary application of (6-Methylbenzo[b]thiophen-2-yl)boronic acid is as a strategic intermediate in the synthesis of bioactive molecules.[2]
-
Pharmaceutical Drug Discovery: This reagent is used to synthesize libraries of novel compounds containing the 6-methylbenzo[b]thiophene moiety. These libraries are then screened against various biological targets. Related benzothiophene structures have been investigated for a range of therapeutic areas, including inhibitors for enzymes like PDE4 and CYP11B1, which are relevant in treating inflammatory diseases and cortisol-dependent disorders, respectively.[6][8] The broader class of organoboron compounds has yielded FDA-approved drugs, highlighting their therapeutic potential.[9]
-
Agrochemical Research: Similar to pharmaceuticals, the benzothiophene core is explored in the development of new herbicides, fungicides, and insecticides.
-
Materials Science: Thiophene-based structures are integral to the field of organic electronics. While less common for this specific substituted version, the core scaffold is used to create organic semiconductors and materials for organic light-emitting diodes (OLEDs).
Experimental Protocols and Handling
Protocol: General Procedure for a Suzuki-Miyaura Coupling
This protocol provides a representative, self-validating methodology for coupling (6-Methylbenzo[b]thiophen-2-yl)boronic acid with an aryl bromide.
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl bromide (1.0 eq), (6-Methylbenzo[b]thiophen-2-yl)boronic acid (1.2–1.5 eq), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and any additional ligands if required.
-
Solvent Addition: Add a degassed solvent mixture. A common system is a 4:1 mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80–110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Storage and Handling
Proper storage is essential to maintain the integrity and reactivity of the boronic acid.
| Condition | Recommendation | Rationale |
| Temperature | Long-term: -20°C to -80°C. Short-term (1 week): 4°C. | Prevents thermal degradation and potential trimerization (dehydration).[4] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). Keep container tightly sealed. | Boronic acids can be sensitive to air and moisture.[10] |
| Handling | Avoid repeated freeze-thaw cycles. Aliquot if necessary for multiple uses. | Minimizes exposure to atmospheric moisture and prevents degradation.[4] |
Safety and Hazard Information
(6-Methylbenzo[b]thiophen-2-yl)boronic acid, like many boronic acid derivatives, requires careful handling. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, should be worn at all times.[11][12]
GHS Hazard Summary
| Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed.[5] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] |
Precautionary Measures:
-
P261: Avoid breathing dust.[13]
-
P264: Wash skin thoroughly after handling.[13]
-
P270: Do not eat, drink or smoke when using this product.[13]
-
P280: Wear protective gloves, eye protection, and face protection.[13]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[13]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
Conclusion
(6-Methylbenzo[b]thiophen-2-yl)boronic acid stands out as a highly valuable and versatile reagent in synthetic organic chemistry. Its well-defined structure provides a reliable platform for introducing the 6-methylbenzo[b]thiophene moiety into a wide array of molecules, primarily through the robust and efficient Suzuki-Miyaura cross-coupling reaction. For researchers and drug development professionals, it represents a key tool for generating novel chemical entities with tailored properties, accelerating the discovery of new therapeutics and functional materials. A thorough understanding of its properties, reactivity, and handling procedures is essential for unlocking its full synthetic potential.
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MySkinRecipes. (n.d.). (6-Methoxybenzo[b]thiophen-2-yl)boronicacid. Retrieved from [Link]
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PubChem. (n.d.). 5-Methylbenzo[b]thiophene-2-boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(9), 1081.
- Adhikari, S., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. NIH Public Access.
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Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-phenyl-2-thienylboronic acid, 97%. Retrieved from [Link]
- Mowbray, C. E., & Gibson, S. E. (2011). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 88, 285-293.
- El-Fakih, S., & Al-Hokbany, N. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings.
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